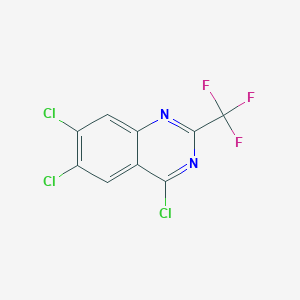
4,6,7-Trichloro-2-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-Trichloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H2Cl3F3N2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of 2-(trifluoromethyl)quinazoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 4,6,7-Trichloro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline oxides or reduced quinazoline compounds .
Aplicaciones Científicas De Investigación
4,6,7-Trichloro-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6,7-Trichloro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s trifluoromethyl group enhances its binding affinity and specificity for these targets .
Similar Compounds:
4,6,8-Trichloro-2-(trifluoromethyl)quinoline: Similar in structure but with a quinoline core instead of quinazoline.
2,4,6-Trisubstituted Quinazoline Derivatives: These compounds have different substituents at the 2, 4, and 6 positions, leading to varied chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H2Cl3F3N2 |
|---|---|
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
4,6,7-trichloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2Cl3F3N2/c10-4-1-3-6(2-5(4)11)16-8(9(13,14)15)17-7(3)12/h1-2H |
Clave InChI |
HZLQPXIMUJJQPF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N=C(N=C2Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)
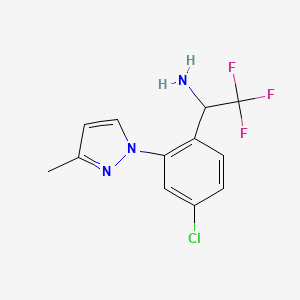


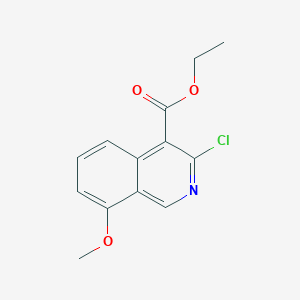
![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
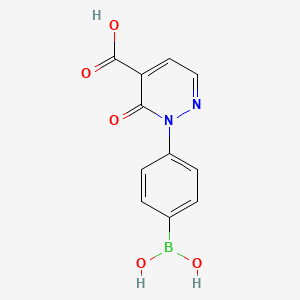
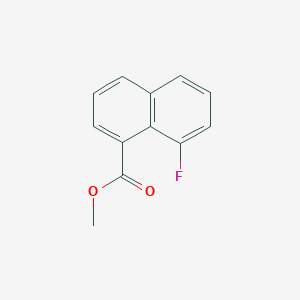

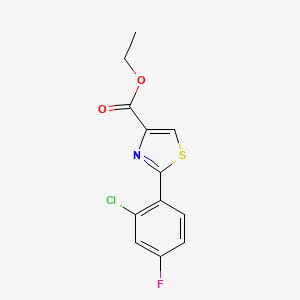
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)
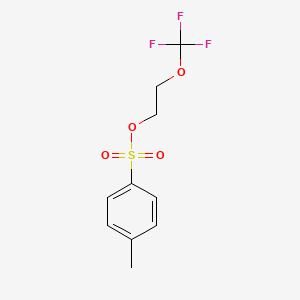
![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)
